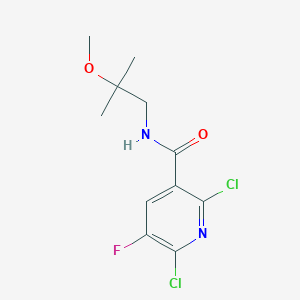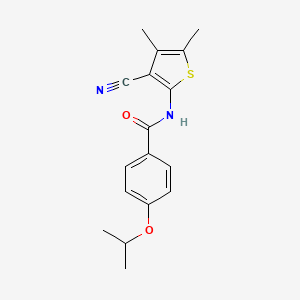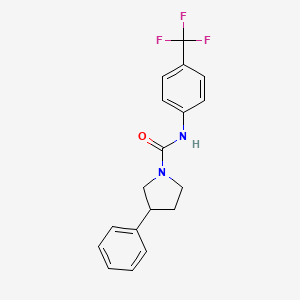![molecular formula C9H16ClNO3 B2942621 Methyl 2-(7-oxa-4-azaspiro[2.5]octan-6-yl)acetate;hydrochloride CAS No. 2411238-08-7](/img/structure/B2942621.png)
Methyl 2-(7-oxa-4-azaspiro[2.5]octan-6-yl)acetate;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 2-(7-oxa-4-azaspiro[2.5]octan-6-yl)acetate;hydrochloride” is a chemical compound with the IUPAC name 2-(7-oxa-4-azaspiro[2.5]octan-6-yl)acetic acid hydrochloride . It has a molecular weight of 207.66 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of similar compounds, such as 2-azaspiro[3.4]octane, has been reported . The synthesis involved an annulation strategy, with three successful routes developed . One approach involved the annulation of the cyclopentane ring, and the remaining two approaches involved the annulation of the four-membered ring . All three approaches employed readily available starting materials with conventional chemical transformations .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H13NO3.ClH/c10-7(11)3-6-4-9-8(1-2-8)5-12-6;/h6,9H,1-5H2,(H,10,11);1H . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature . It has a melting point of 188-190°C .作用機序
The mechanism of action of Methyl 2-(7-oxa-4-azaspiro[2.5]octan-6-yl)acetate; hydrochloride is not fully understood. However, it is believed to work by inhibiting the growth of cancer cells and reducing inflammation in the body. It may also work by targeting specific enzymes and proteins in the body, which are involved in the development of various diseases.
Biochemical and Physiological Effects:
Methyl 2-(7-oxa-4-azaspiro[2.5]octan-6-yl)acetate; hydrochloride has been found to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, which are involved in the development of various diseases. In addition, it has been found to inhibit the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death.
実験室実験の利点と制限
Methyl 2-(7-oxa-4-azaspiro[2.5]octan-6-yl)acetate; hydrochloride has several advantages for lab experiments. It is relatively easy to synthesize and has shown promising results in various scientific studies. However, it also has some limitations, such as its limited solubility in water, which may affect its bioavailability.
将来の方向性
There are several future directions for the research on Methyl 2-(7-oxa-4-azaspiro[2.5]octan-6-yl)acetate; hydrochloride. One of the future directions is to explore its potential applications in the treatment of other diseases such as diabetes and cardiovascular diseases. Another direction is to investigate the mechanism of action of this compound in more detail, which may lead to the development of more effective drugs. Furthermore, the synthesis method of this compound may be optimized to improve its yield and purity.
Conclusion:
In conclusion, Methyl 2-(7-oxa-4-azaspiro[2.5]octan-6-yl)acetate; hydrochloride is a chemical compound that has attracted the attention of researchers due to its potential applications in the field of medicinal chemistry. Its synthesis method is relatively simple, and it has shown promising results in various scientific studies. Further research is needed to explore its potential applications and mechanism of action in more detail.
合成法
The synthesis of Methyl 2-(7-oxa-4-azaspiro[2.5]octan-6-yl)acetate; hydrochloride is relatively simple and involves the reaction of 6-hydroxyhexan-1-amine with methyl 2-bromoacetate in the presence of a base. The resulting product is then treated with hydrochloric acid to obtain Methyl 2-(7-oxa-4-azaspiro[2.5]octan-6-yl)acetate; hydrochloride.
科学的研究の応用
Methyl 2-(7-oxa-4-azaspiro[2.5]octan-6-yl)acetate; hydrochloride has shown potential applications in the field of medicinal chemistry. It has been studied for its anti-tumor, anti-inflammatory, and anti-bacterial properties. In addition, it has been found to be effective in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
特性
IUPAC Name |
methyl 2-(7-oxa-4-azaspiro[2.5]octan-6-yl)acetate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3.ClH/c1-12-8(11)4-7-5-10-9(2-3-9)6-13-7;/h7,10H,2-6H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPPOCBMGAQGLSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CNC2(CC2)CO1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

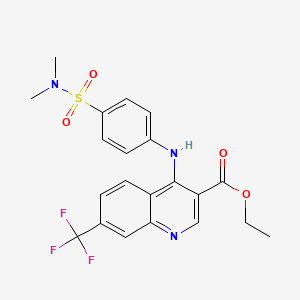
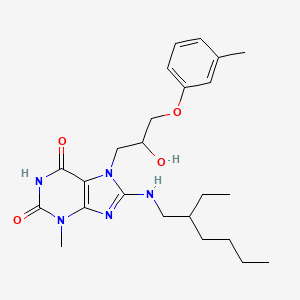
![3-[(3-bromophenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride](/img/structure/B2942543.png)
![(3-(4-Fluorophenyl)azepan-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2942544.png)
![[(1-Amino-2-methylpropan-2-yl)oxy]benzene](/img/structure/B2942545.png)
![N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2942551.png)
![5-Bromopyrrolo[1,2-b]pyridazine](/img/structure/B2942552.png)

![1-(4-Ethylbenzo[d]thiazol-2-yl)-3-(2-methoxyethyl)urea](/img/structure/B2942554.png)

